5-(4-(Methoxycarbonyl)phenyl)nicotinic acid
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Overview
Description
5-(4-(Methoxycarbonyl)phenyl)nicotinic acid is an organic compound with the molecular formula C14H11NO4 It is a derivative of nicotinic acid, featuring a methoxycarbonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methoxycarbonyl)phenyl)nicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Methoxycarbonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(4-(Methoxycarbonyl)phenyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the development of anti-inflammatory and anticancer agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-(Methoxycarbonyl)phenyl)nicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the methoxycarbonyl group.
4-Methoxycarbonylphenyl Derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Other Nicotinic Acid Derivatives: Compounds with various functional groups attached to the nicotinic acid core.
Uniqueness
5-(4-(Methoxycarbonyl)phenyl)nicotinic acid is unique due to the presence of both the methoxycarbonyl group and the nicotinic acid moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(4-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-9(3-5-10)11-6-12(13(16)17)8-15-7-11/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATFJDSJGSBQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679487 |
Source
|
Record name | 5-[4-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258608-90-0 |
Source
|
Record name | 5-[4-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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